Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene ring.
Scientific Research Applications
Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and phenyl-substituted molecules. Examples include:
- 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 1-(2-oxo-2-thiophen-2-yl-ethyl)-4-thiophen-2-yl-pyrimidin-1-ium, bromide
Uniqueness
Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H22N2O4S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4S2/c1-2-32-26(31)21-19(17-10-5-3-6-11-17)16-34-25(21)28-23(22(29)20-14-9-15-33-20)27-24(30)18-12-7-4-8-13-18/h3-16,23,28H,2H2,1H3,(H,27,30) |
InChI Key |
FCUKMCQZVYAYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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